Lipophilicity Modulation: XLogP3-AA Comparison with Non-Fluorinated Analog
The target compound exhibits a computed lipophilicity value (XLogP3-AA) of 0.7, which is higher than the 0.6 value for the non-fluorinated analog, 6-acetyl-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 26518-71-8) [1]. While modest, this ~17% increase in logP is a key determinant in early drug discovery for improving passive membrane permeability and potentially reducing renal clearance.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.7 |
| Comparator Or Baseline | 6-Acetyl-2H-benzo[b][1,4]oxazin-3(4H)-one, XLogP3-AA = 0.6 |
| Quantified Difference | Δ XLogP3-AA = +0.1 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
For procurement in lead optimization, this quantifiable lipophilicity shift justifies selecting the fluorinated analog to improve drug-likeness without adding molecular weight, as predicted by Lipinski's Rule of Five.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 24871136, 6-Acetyl-2H-1,4-benzoxazin-3(4H)-one; and Alfa Chemistry. Product Datasheet for CAS 943994-30-7. View Source
